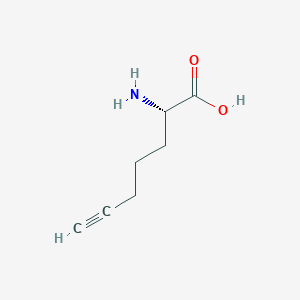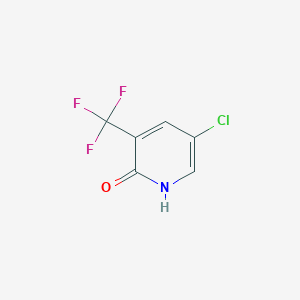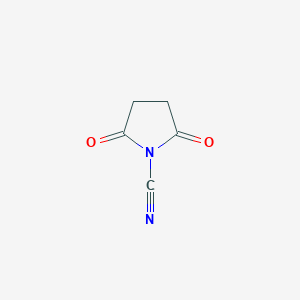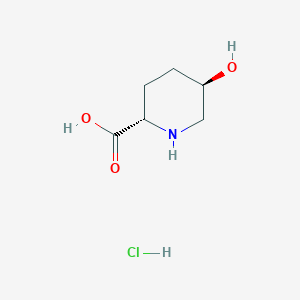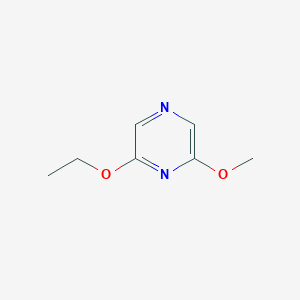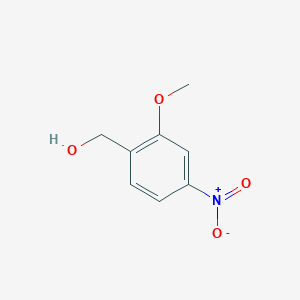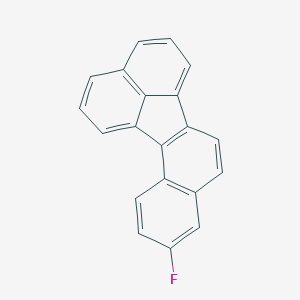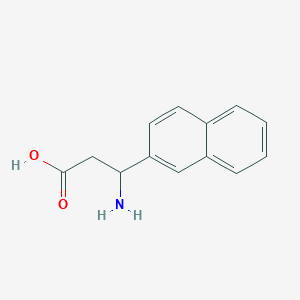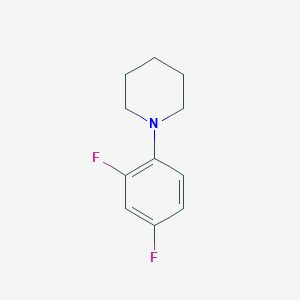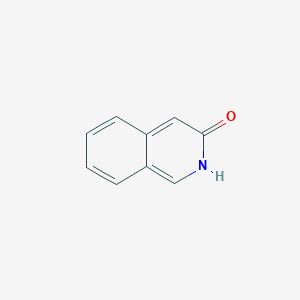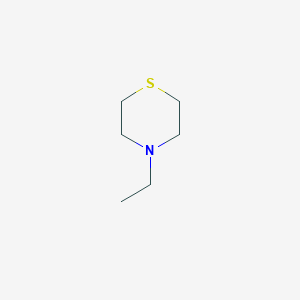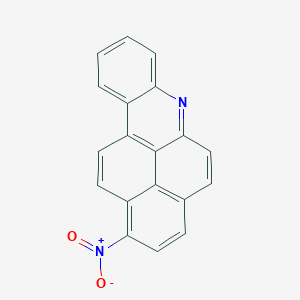
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide, also known as L-hydracarbazine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. L-hydracarbazine is a hydrazine derivative that has been shown to possess anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This, in turn, may lead to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to have several biochemical and physiological effects. It has been demonstrated to possess antioxidant properties, which may help to protect against oxidative stress. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been shown to reduce the expression of pro-inflammatory cytokines, which may help to alleviate inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. One area of interest is the development of new therapeutic applications for the compound. For example, it may be possible to use (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine in combination with other drugs to enhance their effectiveness. Another area of interest is the investigation of the compound's mechanism of action. By understanding how (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine works, it may be possible to develop more targeted and effective treatments for cancer and inflammatory diseases. Finally, further research is needed to explore the potential side effects of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine, as well as its long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. In addition, (1R,2S)-2-hydroxycyclohexane-1-carbohydrazidezine has been investigated for its ability to inhibit the growth of bacteria and fungi.
Propriétés
Numéro CAS |
130023-73-3 |
|---|---|
Nom du produit |
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
(1R,2S)-2-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6+/m1/s1 |
Clé InChI |
JEQMQBRLQLBAEY-RITPCOANSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)NN)O |
SMILES |
C1CCC(C(C1)C(=O)NN)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NN)O |
Synonymes |
Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



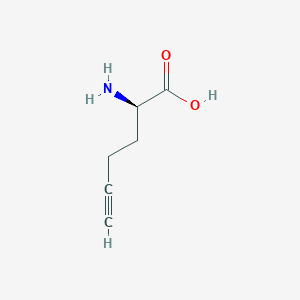
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
